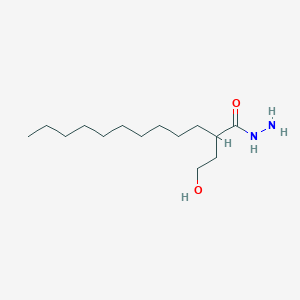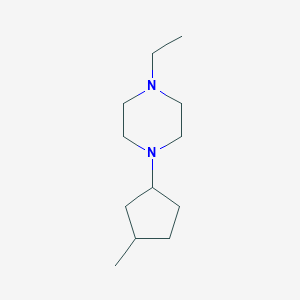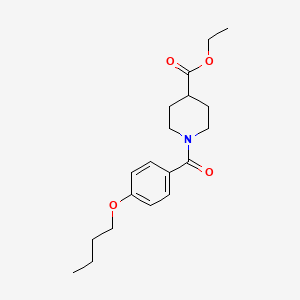![molecular formula C17H21O2P B4883278 3-[bis(4-methylphenyl)phosphoryl]-1-propanol](/img/structure/B4883278.png)
3-[bis(4-methylphenyl)phosphoryl]-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[bis(4-methylphenyl)phosphoryl]-1-propanol, also known as BMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. BMPP is a phosphatase inhibitor that has been shown to have a significant impact on various biochemical and physiological processes in the body. In
作用機序
3-[bis(4-methylphenyl)phosphoryl]-1-propanol works by inhibiting the activity of phosphatases, which are enzymes that remove phosphate groups from proteins and other molecules. By inhibiting the activity of phosphatases, 3-[bis(4-methylphenyl)phosphoryl]-1-propanol can disrupt various signaling pathways and alter the activity of proteins and other molecules in the body. This can lead to changes in gene expression, metabolism, and other biochemical and physiological processes.
Biochemical and Physiological Effects:
3-[bis(4-methylphenyl)phosphoryl]-1-propanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, modulate the activity of neurotransmitters in the brain, and regulate the immune response. 3-[bis(4-methylphenyl)phosphoryl]-1-propanol has also been shown to have an impact on glucose metabolism and insulin signaling, which could have implications for the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of using 3-[bis(4-methylphenyl)phosphoryl]-1-propanol in lab experiments is its ability to selectively inhibit the activity of phosphatases. This allows researchers to investigate the role of specific phosphatases in various biochemical and physiological processes. However, one limitation of using 3-[bis(4-methylphenyl)phosphoryl]-1-propanol is that it can have off-target effects on other enzymes and molecules in the body. This can make it difficult to interpret the results of experiments and determine the specific effects of 3-[bis(4-methylphenyl)phosphoryl]-1-propanol on the system being studied.
将来の方向性
There are several areas of research where 3-[bis(4-methylphenyl)phosphoryl]-1-propanol could be further investigated. One area is the role of specific phosphatases in various disease states, such as cancer and neurodegenerative diseases. Another area is the development of more selective phosphatase inhibitors that can target specific phosphatases without affecting other enzymes and molecules in the body. Additionally, the use of 3-[bis(4-methylphenyl)phosphoryl]-1-propanol in combination with other drugs or therapies could be explored as a potential treatment for various diseases.
合成法
3-[bis(4-methylphenyl)phosphoryl]-1-propanol can be synthesized using a variety of methods, including the reaction of 4-methylphenylphosphonic dichloride with 3-hydroxypropan-1-ol. This reaction takes place in the presence of a base such as triethylamine and produces 3-[bis(4-methylphenyl)phosphoryl]-1-propanol as a white solid with a melting point of 182-184°C. Other methods of synthesis include the reaction of 4-methylphenylphosphonic acid with 3-chloropropan-1-ol and the reaction of 4-methylphenylphosphonic acid with 3-hydroxypropan-1-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide.
科学的研究の応用
3-[bis(4-methylphenyl)phosphoryl]-1-propanol has been widely used in scientific research as a phosphatase inhibitor. It has been shown to inhibit the activity of various phosphatases, including protein tyrosine phosphatases, acid phosphatases, and alkaline phosphatases. 3-[bis(4-methylphenyl)phosphoryl]-1-propanol has also been shown to have a significant impact on various biochemical and physiological processes, including cell signaling, gene expression, and metabolism. Some of the areas of research where 3-[bis(4-methylphenyl)phosphoryl]-1-propanol has been used include cancer research, neurobiology, and immunology.
特性
IUPAC Name |
3-bis(4-methylphenyl)phosphorylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O2P/c1-14-4-8-16(9-5-14)20(19,13-3-12-18)17-10-6-15(2)7-11-17/h4-11,18H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDSIMIOVOLDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(CCCO)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Bis(4-methylphenyl)phosphoryl]propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4883214.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B4883219.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide diethanedioate](/img/structure/B4883221.png)

![1-(4-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883251.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)

![N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4883260.png)
![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![N-(2,6-difluorobenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4883268.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4883275.png)

![N-(2,4-difluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4883287.png)